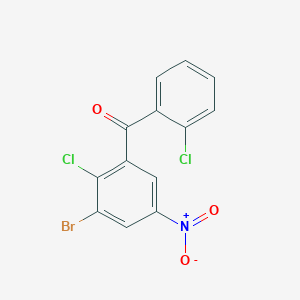
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone is an aromatic compound characterized by the presence of bromine, chlorine, and nitro groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone typically involves the reaction of 3-bromo-2-chloro-5-nitrobenzoyl chloride with 2-chlorobenzene in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of (3-Amino-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone.
Oxidation: Formation of (3-Bromo-2-chloro-5-nitrobenzoic acid)(2-chlorophenyl)methanone.
Aplicaciones Científicas De Investigación
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and halogen atoms influences its reactivity and binding affinity to biological molecules. The compound may exert its effects by inhibiting specific enzymes or interacting with cellular receptors, leading to alterations in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Bromo-2-chloro-5-nitrophenyl)(2-methylphenyl)methanone
- (3-Bromo-2-chloro-5-nitrophenyl)(2-fluorophenyl)methanone
- (3-Bromo-2-chloro-5-nitrophenyl)(2-aminophenyl)methanone
Uniqueness
(3-Bromo-2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
90019-34-4 |
|---|---|
Fórmula molecular |
C13H6BrCl2NO3 |
Peso molecular |
375.0 g/mol |
Nombre IUPAC |
(3-bromo-2-chloro-5-nitrophenyl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C13H6BrCl2NO3/c14-10-6-7(17(19)20)5-9(12(10)16)13(18)8-3-1-2-4-11(8)15/h1-6H |
Clave InChI |
UIAZSOSLCVLZNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















